molecular formula C9H10ClN3O3 B7970100 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate

3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate

Cat. No.: B7970100
M. Wt: 243.65 g/mol
InChI Key: USBBMIGSOSTHFQ-UHFFFAOYSA-N
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Description

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate (Molecular Formula: C 9 H 10 ClN 3 O 3 , Molecular Weight: 243.65 g/mol) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery . The compound features a pyrazole core substituted with a 4-pyridinyl ring and a carboxylic acid functional group, making it a valuable scaffold for the synthesis of more complex molecules. Its molecular structure includes two aromatic rings and several hydrogen bond acceptors and donors, which can be critical for interacting with biological targets . Compounds within the pyrazolopyridine family are recognized for their broad biomedical applications. As a key intermediate, this chemical serves as a precursor in the development of potential therapeutics, particularly in the field of oncology . Its structural similarity to purine bases allows it to mimic natural substrates, facilitating the design of novel enzyme inhibitors. Specifically, related analogs have been investigated as inhibitors of deubiquitylating enzymes (DUBs) like USP7, a promising target in cancer research due to its role in regulating oncogenes and tumour suppressors such as p53 . The presence of multiple functional groups allows for further chemical modifications, enabling researchers to explore structure-activity relationships and optimize properties like potency and selectivity. This product is provided as a solid and is intended for research use only. It is not approved for use in humans or animals.

Properties

IUPAC Name

3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH.H2O/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6;;/h1-5H,(H,11,12)(H,13,14);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBBMIGSOSTHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)C(=O)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The hydrochloride hydrate form is obtained by treating the compound with hydrochloric acid in the presence of water.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry

3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate is primarily studied for its potential as a pharmacological agent. Its derivatives have shown promise in the following areas:

  • Anti-inflammatory Activity: Research indicates that compounds derived from this pyrazole structure exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Anticancer Properties: Studies have demonstrated that this compound can inhibit cancer cell proliferation, particularly in breast and prostate cancer models .
  • Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent .

Material Science

In material science, the compound is utilized for synthesizing novel materials with specific properties:

  • Coordination Chemistry: The ability of the pyridine ring to coordinate with metals allows for the development of metal-organic frameworks (MOFs) that can be used in catalysis and gas storage .
  • Polymer Science: It serves as a building block for polymers with enhanced thermal stability and mechanical properties .

Agricultural Chemistry

Research has explored the application of this compound in agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics suggest potential effectiveness against specific pests and diseases in crops .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid. The findings indicated significant inhibition of cell growth in cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative used.

Case Study 2: Coordination Chemistry

Research conducted at a leading university investigated the use of this compound in synthesizing MOFs. The resultant materials exhibited high surface areas and porosity, making them suitable for applications in gas adsorption and separation processes.

Case Study 3: Anti-inflammatory Properties

A recent study highlighted the anti-inflammatory effects of a derivative of this compound in a rat model of arthritis. The treatment group showed a marked reduction in inflammatory markers compared to controls, supporting its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeReferenceIC50/Effective Concentration
AnticancerJournal of Medicinal Chemistry10 - 50 µM
Anti-inflammatoryJournal of PharmacologySignificant reduction
AntimicrobialInternational Journal of Antimicrobial AgentsVaries by strain

Table 2: Material Properties

PropertyValue
Surface AreaHigh (specific values vary)
Thermal StabilityEnhanced
Mechanical StrengthImproved

Mechanism of Action

The mechanism of action of 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally related pyrazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrazole-Based Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features/Applications
3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate C₉H₈N₃O₂·HCl·H₂O 243.65 4-Pyridinyl, carboxylic acid (salt) High solubility; potential ligand for coordination chemistry
4-Amino-1H-pyrazole-5-carboxamide hydrochloride C₄H₆ClN₅O ~206.12 Amino, carboxamide Intermediate in drug synthesis
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride C₈H₁₅ClN₄O 218.69 Methyl, propyl, carboxamide Phosphodiesterase inhibitor
AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) C₂₃H₂₁Cl₂IN₄O 628.70 Iodophenyl, dichlorophenyl Cannabinoid receptor antagonist
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid C₉H₁₀N₃O₃ 209.20 Methyl, isoxazolyl Antioxidant/antitumor research
3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate C₁₀H₈N₂O₃·H₂O 226.20 2-Hydroxyphenyl Chelating agent; metal coordination

Key Observations :

Structural Diversity: The target compound’s 4-pyridinyl group distinguishes it from analogs with phenyl (e.g., AM251) or isoxazolyl (e.g., ) substituents. Pyridinyl enhances π-π stacking and hydrogen-bond acceptor capacity compared to hydroxyphenyl in . Carboxylic acid vs. carboxamide: The free carboxylic acid in the target compound enables salt formation (hydrochloride hydrate), unlike carboxamide derivatives (), which prioritize hydrogen-bond donor/acceptor roles .

Physicochemical Properties :

  • Solubility : The hydrochloride hydrate form of the target compound improves aqueous solubility relative to neutral pyrazole-carboxylic acids (e.g., ) .
  • Molecular weight : The target compound (243.65 g/mol) is heavier than simpler derivatives (e.g., 206.12 g/mol in ) due to the pyridinyl and hydrate groups .

Biological Relevance: Unlike AM251 (a cannabinoid receptor antagonist) or ’s PDE inhibitor, the target compound lacks documented receptor-specific activity. Its applications may focus on coordination chemistry or as a synthetic intermediate .

Notes

Synthesis and Stability: The hydrochloride hydrate form stabilizes the compound against degradation, a critical advantage over non-hydrated analogs .

Analytical Methods : Crystallographic refinement tools like SHELX () are essential for resolving structural details of such complexes .

Biological Activity

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is typically synthesized through a reaction involving 4-pyridinecarboxaldehyde and hydrazine hydrate, leading to the formation of a hydrazone intermediate, which is then cyclized under acidic conditions to yield the pyrazole ring.

Biological Activity Overview

3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride exhibits a range of biological activities, including:

  • Anticancer Activity : Compounds containing the pyrazole structure have shown significant potential in inhibiting various cancer cell lines, including lung, breast, and liver cancers .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

The mechanism of action for 3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or alter signaling pathways by binding to active sites on these targets .

Anticancer Studies

Recent studies have evaluated the anticancer properties of this compound. For example:

  • A study found that derivatives of 1H-pyrazole exhibited antiproliferation activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating promising therapeutic potential .
  • The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring can enhance anticancer efficacy .

Anti-inflammatory Activity

In vitro studies have shown that 3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride can reduce inflammation markers in cellular models. It was compared to established anti-inflammatory drugs like indomethacin, showing comparable efficacy in reducing edema in animal models .

Antimicrobial Activity

The compound has been tested against various pathogens:

  • A series of pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus. Some derivatives showed enhanced effectiveness due to specific structural modifications .

Data Table: Biological Activities Summary

Activity Type Target Effectiveness References
AnticancerMDA-MB-231 (Breast Cancer)Significant antiproliferation
HepG2 (Liver Cancer)High inhibition rates
Anti-inflammatoryInflammatory MarkersComparable to indomethacin
AntimicrobialE. coli, S. aureusEffective against multiple strains

Case Studies

  • Case Study on Anticancer Activity : A research group synthesized various pyrazole derivatives and tested their effects on different cancer cell lines. They identified a derivative that inhibited cell growth by over 70% in vitro, highlighting the importance of structural modifications for enhancing bioactivity .
  • Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of the compound in a carrageenan-induced edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups treated with saline solution .

Q & A

Q. What are the recommended synthetic pathways for preparing 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate, and how can intermediates be characterized?

Methodological Answer: A multi-step synthesis approach is commonly employed. For example:

Core Pyrazole Formation : Use a Vilsmeier-Haack reaction to generate pyrazole-4-carbaldehyde intermediates from substituted pyrazolones, as demonstrated in pyrazole-fused heterocyclic systems .

Functionalization : Introduce the 4-pyridinyl group via nucleophilic substitution or condensation reactions. Hydrazine hydrate in ethanol with acetic acid under reflux can facilitate cyclization .

Characterization : Confirm intermediate structures using 1H^1H-NMR (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm) and FT-IR (carboxylic acid C=O stretch ~1700 cm1^{-1}) .

Q. How can solubility and stability be optimized for this compound in aqueous and organic solvents?

Methodological Answer:

  • Solubility : Test solubility in DMSO (polar aprotic) and methanol (polar protic) due to the compound’s ionic hydrochloride form. Adjust pH using buffered solutions (e.g., PBS at pH 7.4) to enhance aqueous solubility .
  • Stability : Conduct accelerated stability studies via thermal gravimetric analysis (TGA) to assess hydrate decomposition. Store at –20°C in airtight containers to prevent deliquescence .

Q. What spectroscopic techniques are critical for verifying the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% by area normalization) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C9 _9H8 _8N3 _3O2 _2·HCl·H2 _2O: ~274.1 Da) .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer: Design in vitro assays targeting kinases or dehydrogenases:

Enzyme Preparation : Use recombinant human enzymes (e.g., COX-2 or ALDH1A1).

IC50_{50} Determination : Perform dose-response curves with varying compound concentrations (1 nM–100 µM).

Controls : Include positive inhibitors (e.g., Celecoxib for COX-2) and DMSO vehicle controls .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer:

  • Cross-Validation : Compare X-ray crystallography data (e.g., bond angles/Ångströms) with DFT-optimized molecular models .
  • Dynamic NMR : Resolve tautomeric ambiguities (e.g., pyrazole vs. pyrazoline forms) using variable-temperature 1H^1H-NMR in DMSO-d6 _6 .

Q. What strategies are effective for scaling up synthesis while minimizing byproduct formation?

Methodological Answer:

  • Process Optimization : Use flow chemistry to control reaction exothermicity during cyclization steps.
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted pyridinyl precursors) and adjust stoichiometry .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., in kinases). Validate with MD simulations (GROMACS) to assess binding stability .
  • Pharmacophore Mapping : Align the carboxylic acid and pyridinyl groups with known active sites .

Q. What role does the hydrochloride hydrate form play in modifying the compound’s reactivity?

Methodological Answer:

  • Counterion Effects : The hydrochloride salt enhances crystallinity and aqueous solubility.
  • Hydrate Stability : Use Karl Fischer titration to quantify water content and correlate with thermal stability via DSC .

Q. How can this compound serve as a building block for fused heterocyclic systems?

Methodological Answer:

  • Cycloaddition Reactions : React with azides (e.g., 5-azido-pyridines) to form pyrazolo[3,4-c]pyrazoles under Huisgen conditions .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions to attach aryl groups at the pyrazole C-3 position .

Q. What analytical challenges arise in distinguishing isomeric or polymorphic forms?

Methodological Answer:

  • PXRD : Compare experimental diffraction patterns with simulated data from Cambridge Structural Database.
  • Solid-State NMR : Differentiate polymorphs using 13^{13}C CP/MAS spectra (e.g., carbonyl carbon shifts) .

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